molecular formula C10H10ClN3O B12911481 5-(3-chlorophenyl)-3-ethoxy-1H-1,2,4-triazole CAS No. 62036-04-8

5-(3-chlorophenyl)-3-ethoxy-1H-1,2,4-triazole

Cat. No.: B12911481
CAS No.: 62036-04-8
M. Wt: 223.66 g/mol
InChI Key: XNQFXOUETGDHDU-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-ethoxy-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a 3-chlorophenyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-ethoxy-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzohydrazide with ethyl orthoformate in the presence of an acid catalyst to form the triazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 3-(3-chlorophenyl)-5-ethoxy-1H-1,2,4-triazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-ethoxy-1H-1,2,4-triazole can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to various oxidation states of the compound.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3-Chlorophenyl)-5-ethoxy-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and antifungal properties.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-ethoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens. The triazole ring can interact with biological macromolecules, disrupting their normal function and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group but different functional groups.

    Thiophene Derivatives: Compounds with a thiophene ring that exhibit similar chemical reactivity and applications.

Uniqueness

3-(3-Chlorophenyl)-5-ethoxy-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and an ethoxy group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62036-04-8

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

5-(3-chlorophenyl)-3-ethoxy-1H-1,2,4-triazole

InChI

InChI=1S/C10H10ClN3O/c1-2-15-10-12-9(13-14-10)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3,(H,12,13,14)

InChI Key

XNQFXOUETGDHDU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NNC(=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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